molecular formula C12H16ClN3O B1491838 2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane CAS No. 2097991-47-2

2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane

Cat. No.: B1491838
CAS No.: 2097991-47-2
M. Wt: 253.73 g/mol
InChI Key: VWAWCJVIYWWYSL-UHFFFAOYSA-N
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Description

Buspirone is an azaspiro compound that is 8-azaspiro[4.5]decane-7,9-dione substituted at the nitrogen atom by a 4-(piperazin-1-yl)butyl group which in turn is substituted by a pyrimidin-2-yl group at the N4 position .


Molecular Structure Analysis

The molecular formula of Buspirone is C21H31N5O2 . It has an average mass of 385.503 Da and a monoisotopic mass of 385.247772 Da .


Physical and Chemical Properties Analysis

Buspirone is a white or almost white, crystalline powder. It is freely soluble in water and in methanol, practically insoluble in acetone .

Scientific Research Applications

Synthetic Approaches and Structural Analysis

  • Synthetic Approaches to Spiroaminals

    The synthesis of spiroaminals, including compounds with structures similar to 2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane, has been explored due to their significant biological activities. Various strategies developed for the synthesis of these compounds highlight their potential in producing novel biologically active molecules (Sinibaldi & Canet, 2008).

  • Enantioselective Microbial Reduction

    The enantioselective microbial reduction of structurally related spirocyclic diones to their corresponding hydroxy diones illustrates the application of biocatalysis in the synthesis of enantiomerically pure compounds, important in drug development (Patel et al., 2005).

  • Crystal Structure Analysis

    Studies on the crystal structure of compounds related to this compound provide insights into their conformation and stereochemistry, which are crucial for understanding their reactivity and interaction with biological targets (Wen, 2002).

Functionalization and Biological Activity

  • Spirocyclic Oxetane-Fused Compounds

    The development of spirocyclic oxetanes, including those fused with benzimidazole, demonstrates the exploration of spirocyclic compounds for creating new chemical entities with potential pharmacological activities (Gurry, McArdle, & Aldabbagh, 2015).

  • Anticonvulsant Activity

    The synthesis and evaluation of N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4,5]decane-1,3-dione derivatives for their anticonvulsant and neurotoxic properties highlight the therapeutic potential of spirocyclic compounds in treating convulsive disorders (Obniska, Kamiński, & Tatarczyńska, 2006).

Mechanism of Action

Target of Action

The primary target of 2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane is the serotonin receptor . Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission .

Mode of Action

This compound acts as a serotonergic agonist . It binds to the serotonin receptor, mimicking the effects of serotonin, a neurotransmitter that modulates mood, cognition, reward, learning, memory, and numerous physiological processes .

Biochemical Pathways

The activation of the serotonin receptor by this compound can lead to various downstream effects. It can influence the release of many neurotransmitters, including glutamate, GABA, dopamine, epinephrine/norepinephrine, and acetylcholine, as well as many hormones, including oxytocin, prolactin, vasopressin, cortisol, corticotropin, and substance P among others .

Pharmacokinetics

The pharmacokinetic properties of 2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4It is known to be freely soluble in water and methanol, which suggests good bioavailability . The compound is practically insoluble in acetone .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its agonistic effect on the serotonin receptor. This can lead to an increase in serotonergic neurotransmission, which can have various effects depending on the specific subtype of the serotonin receptor that is activated .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH can affect the solubility and stability of the compound. Additionally, the presence of other substances that can interact with the serotonin receptor, such as other agonists or antagonists, can influence the efficacy of the compound .

Biochemical Analysis

Biochemical Properties

2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as a serotonergic agonist, meaning it has an affinity for serotonin receptors and can mimic the effects of serotonin by stimulating physiological activity at these receptors . Additionally, it inhibits prolyl oligopeptidase (EC 3.4.21.26), a serine endopeptidase . These interactions highlight the compound’s potential in modulating neurotransmitter systems and proteolytic processes.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. As a serotonergic agonist, it can modulate serotonin signaling pathways, which are crucial for mood regulation, anxiety, and other neurological functions . The compound’s interaction with prolyl oligopeptidase also suggests its role in protein processing and turnover, impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to serotonin receptors, mimicking serotonin’s effects and activating downstream signaling pathways . Additionally, it inhibits prolyl oligopeptidase by binding to its active site, preventing the enzyme from cleaving its substrates . These actions result in changes in gene expression and cellular responses, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound can lead to sustained modulation of serotonin signaling and protein processing, with potential implications for cellular health and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modulate serotonin signaling and protein processing without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, including disruptions in cellular metabolism and function . These dosage-dependent effects highlight the importance of careful dose optimization in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments, affecting its overall activity and function . Understanding these transport mechanisms is crucial for optimizing the compound’s efficacy and safety in research and therapeutic contexts.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns influence the compound’s activity and function, as it interacts with biomolecules within these subcellular environments

Properties

IUPAC Name

2-(6-chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-10-7-11(15-9-14-10)16-5-4-12(8-16)3-1-2-6-17-12/h7,9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAWCJVIYWWYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCN(C2)C3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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